2-methyl-N-{4-[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide
Description
Properties
IUPAC Name |
2-methyl-N-[4-(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N6O/c1-16-6-2-3-7-19(16)24(31)26-18-11-9-17(10-12-18)20-13-14-22-27-28-23(30(22)29-20)21-8-4-5-15-25-21/h2-15H,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKDKXVMNPRJQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4C5=CC=CC=N5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-{4-[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide typically involves multiple steps. One common method includes the formation of the triazolopyridazine core followed by the introduction of the benzamide moiety. The key steps often involve:
Cyclization Reactions: Formation of the triazolopyridazine core through cyclization reactions involving hydrazine derivatives and pyridine carboxylic acids.
Amidation Reactions: Introduction of the benzamide group through amidation reactions using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-{4-[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing the triazole and pyridazine moieties exhibit promising anticancer properties. A study highlighted the synthesis of various triazole derivatives that demonstrated significant cytotoxic effects against cancer cell lines. The presence of the pyridine ring in the structure enhances interaction with biological targets, potentially leading to improved efficacy against tumors .
Antimicrobial Properties
Compounds similar to 2-methyl-N-{4-[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide have shown antimicrobial activity against a range of pathogens. The incorporation of specific functional groups can enhance the compound's ability to inhibit bacterial growth. For instance, studies have demonstrated that triazole derivatives possess significant activity against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .
Enzyme Inhibition
The compound may act as an inhibitor for various enzymes involved in disease pathways. Research has explored its potential to inhibit matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis and tissue remodeling. Targeting these enzymes could provide therapeutic benefits in cancer treatment .
Neuroprotective Effects
Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective properties. The structural similarity to known neuroprotective agents indicates a potential mechanism for protecting neuronal cells from oxidative stress and apoptosis .
Synthesis of Functional Materials
The unique chemical structure of This compound allows for its use in synthesizing advanced materials. Its ability to form coordination complexes with metals can be exploited in developing catalysts or sensors for environmental monitoring .
Drug Delivery Systems
The compound's characteristics make it a candidate for drug delivery applications. Its ability to form stable complexes with various drugs can enhance the bioavailability and targeted delivery of therapeutic agents .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-methyl-N-{4-[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Research Findings and Implications
- Structural Insights : The pyridin-2-yl group’s orientation is critical for target engagement, as seen in crystalline salt forms () .
- Therapeutic Gaps : Unlike ’s acetamide derivative, the target compound’s benzamide moiety may reduce off-target effects in epigenetic regulation .
- Future Directions: Comparative studies on kinase inhibition (e.g., EGFR, ALK) between the target compound and ’s chlorobenzylamino analog are warranted .
Biological Activity
The compound 2-methyl-N-{4-[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide is a derivative of the 1,2,4-triazole family, which has garnered attention due to its diverse biological activities. This article reviews the pharmacological profiles and biological activities associated with this compound, focusing on its potential as an anticancer agent and its interactions with various biological targets.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : The compound features a benzamide moiety linked to a triazolo-pyridazine derivative.
- Molecular Weight : Approximately 370.4 g/mol.
- Hydrogen Bonding : It has one hydrogen bond donor and seven hydrogen bond acceptors, indicating potential for strong interactions with biological macromolecules .
Biological Activity Overview
The biological activity of this compound is primarily characterized by its anticancer properties. Below are key findings from various studies:
Anticancer Activity
- Cell Line Studies : The compound has shown significant cytotoxic effects against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For instance:
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Inhibition of c-Met Kinase : The compound has been identified as a potential inhibitor of c-Met kinase, which is often overexpressed in various cancers and associated with tumor growth and metastasis. The IC50 for c-Met inhibition was found to be around 48 nM, highlighting the compound's potency in targeting this pathway .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications on the triazole core significantly influence the biological activity:
- Pyridine Substitution : The presence of pyridine enhances the compound's ability to interact with biological targets due to its electron-withdrawing properties.
- Triazole Ring Modifications : Variations in substituents on the triazole ring have been shown to affect both potency and selectivity towards different cancer cell lines .
Case Study 1: In Vitro Efficacy
A study conducted on various derivatives of triazolo-pyridazine compounds demonstrated that those similar to this compound exhibited significant antiproliferative effects across multiple cancer types. This reinforces the potential for this class of compounds in anticancer drug development.
Case Study 2: Molecular Docking Studies
Molecular docking studies have provided insights into how this compound interacts with target proteins. These studies suggest that the compound forms stable complexes with c-Met kinase, further validating its role as an inhibitor and providing a basis for future structural optimization efforts.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-methyl-N-{4-[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves multi-step protocols starting with cyclization of pyridazine and triazole precursors. Key steps include:
- Formation of the triazolopyridazine core via cyclization of hydrazine derivatives with pyridazine intermediates (e.g., using diethyl ethoxymalenate or phosphorus oxychloride as dehydrating agents) .
- Coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds) to introduce the 4-phenylbenzamide moiety .
- Optimization of yields (≈60–75%) via controlled temperatures (80–120°C), solvent selection (DMF, THF), and catalysts (Pd(PPh₃)₄) .
- Critical Parameters : Monitor reaction progress via TLC/HPLC; purify intermediates via column chromatography .
Q. How is the structural identity of this compound confirmed, and what analytical techniques are prioritized?
- Analytical Workflow :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and aromatic proton environments .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected m/z ≈ 460–480) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns .
Q. What in vitro assays are recommended for initial biological screening?
- Primary Assays :
- Kinase Inhibition : Screen against kinase panels (e.g., BRD4, EGFR) using ADP-Glo™ or fluorescence polarization assays .
- Antiproliferative Activity : MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ values typically <10 µM for active derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s potency?
- SAR Strategies :
- Core Modifications : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the pyridazine ring to enhance kinase binding .
- Substituent Effects :
| Position | Modification | Effect on IC₅₀ (BRD4) |
|---|---|---|
| Pyridin-2-yl (R₁) | Methoxy → Ethoxy | IC₅₀ ↓ 30% |
| Benzamide (R₂) | Methyl → CF₃ | Solubility ↓, potency ↑ |
- Bivalent Binding : Linker length optimization (e.g., ethylene vs. propylene) to exploit dual kinase domains .
Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?
- Pharmacokinetic Profiling :
- ADME : Oral bioavailability (~40–60% in rodents) and plasma half-life (t₁/₂ ≈ 3–5 hrs) via LC-MS/MS .
- Efficacy Models :
- Xenograft Studies : Tumor growth inhibition in BRD4-driven models (e.g., MV4-11 leukemia) with dosing at 50 mg/kg/day .
- Biomarker Analysis : c-Myc downregulation in tumor tissue via qPCR/Western blot .
Q. How can contradictory data on off-target effects be resolved?
- Approaches :
- Selectivity Profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify off-target hits .
- Crystallography : Resolve binding modes (e.g., PDB deposition) to clarify interactions with non-target kinases .
- Dose-Response Analysis : Compare IC₅₀ ratios (target vs. off-target) to assess therapeutic windows .
Methodological Challenges and Solutions
Q. What strategies mitigate poor aqueous solubility during formulation?
- Techniques :
- Salt Formation : Use hydrochloride or mesylate salts to improve solubility (>5 mg/mL) .
- Nanoformulation : Encapsulate in PEGylated liposomes (particle size ≈ 100 nm) for enhanced bioavailability .
Q. How are metabolic stability issues addressed in lead optimization?
- Solutions :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
